N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
Description
N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine is a piperidine derivative featuring a 2-chlorobenzyl group attached to the amine at position 4 and an ethyl substituent at position 1 of the piperidine ring. Piperidine-based compounds are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-17-9-7-13(8-10-17)16-11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKMCJDMLRRYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine typically involves the reaction of 2-chlorobenzyl chloride with 1-ethylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine and its analogs:
*Inferred molecular formula based on structural analysis.
Impact of Substituents on Properties
Aromatic Group Position and Halogen Effects
- 2-Chlorophenyl vs. 4-Chlorophenyl : The ortho-chloro substitution in the target compound may sterically hinder interactions with flat binding pockets compared to para-substituted analogs (e.g., ). Para-substituted chlorophenyl groups are more common in pharmaceuticals due to metabolic stability, whereas ortho-substituted derivatives may exhibit altered pharmacokinetics .
- Nitro vs.
Alkyl Chain and Amine Modifications
- Ethyl vs.
- Branched Alkyl Chains : ’s compound features a bulky pentyl chain, reducing solubility (33.5 µg/mL) compared to simpler benzyl or ethyl substituents .
Biological Activity
N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine core, which is substituted with a 2-chlorobenzyl group. This structural feature is crucial for its interaction with biological targets.
The compound's mechanism of action primarily involves modulation of neurotransmitter systems. It is hypothesized to interact with various receptors in the central nervous system (CNS), notably:
- Dopamine Receptors : Potential antagonistic effects on D2 receptors may contribute to its therapeutic efficacy in conditions like schizophrenia.
- Serotonin Receptors : Interaction with 5-HT receptors could influence mood regulation and anxiety responses.
These interactions suggest a multi-target approach that may enhance its pharmacological profile.
Neurotransmitter Modulation
Research indicates that this compound exhibits significant effects on neurotransmitter systems:
- Dopaminergic Activity : Studies have shown that compounds with similar structures can inhibit dopamine reuptake, suggesting potential applications in treating disorders like ADHD and depression.
- Serotonergic Activity : The compound may also act as a serotonin reuptake inhibitor, contributing to its antidepressant effects.
Case Studies
Several studies have documented the biological activity of related compounds, which can provide insights into the potential effects of this compound:
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound analogues. These studies have revealed:
- Selectivity and Potency : Structural modifications can enhance selectivity for specific receptor subtypes, potentially leading to fewer side effects.
- In Vivo Efficacy : Animal models have shown promising results regarding the compound's efficacy in reducing anxiety-like behaviors and improving cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
